molecular formula C11H8O4 B14679225 2,5-Furandione, 3-methoxy-4-phenyl- CAS No. 35369-28-9

2,5-Furandione, 3-methoxy-4-phenyl-

Cat. No.: B14679225
CAS No.: 35369-28-9
M. Wt: 204.18 g/mol
InChI Key: GZHOUVLZVMHVNF-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-methoxy-4-phenyl- is an organic compound with the molecular formula C11H8O4 It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-methoxy-4-phenyl- typically involves the reaction of 3-methoxy-2,5-furandione with phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,5-Furandione, 3-methoxy-4-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-methoxy-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2,5-Furandione, 3-methoxy-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5-Furandione, 3-methoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandione, 3-methyl-: A similar compound with a methyl group instead of a methoxy group.

    2,5-Furandione, 3-phenyl-: A derivative with a phenyl group but lacking the methoxy group.

Uniqueness

2,5-Furandione, 3-methoxy-4-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

35369-28-9

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

3-methoxy-4-phenylfuran-2,5-dione

InChI

InChI=1S/C11H8O4/c1-14-9-8(10(12)15-11(9)13)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GZHOUVLZVMHVNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)OC1=O)C2=CC=CC=C2

Origin of Product

United States

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